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Compound of Interest

Compound Name: 2-Cyano-3-hydroxypyridine

Cat. No.: B1345529 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of 3-

hydroxypicolinonitrile (3-HPN), a valuable synthetic intermediate for 2,3,4-trisubstituted

pyridines which are frequently found in biologically active molecules.[1][2] Due to the limited

availability of a complete experimental dataset for 3-hydroxypicolinonitrile, this guide

incorporates data from its derivatives and outlines the standard experimental and

computational methodologies for its full structural elucidation.

Physicochemical Properties
3-Hydroxypicolinonitrile, also known as 3-hydroxy-2-cyanopyridine, is a small organic molecule

with the chemical formula C₆H₄N₂O.[3] Its structure consists of a pyridine ring substituted with a

hydroxyl group at the 3-position and a nitrile group at the 2-position.

Property Value Source

Molecular Formula C₆H₄N₂O PubChem[3]

Molecular Weight 120.11 g/mol PubChem[3]

IUPAC Name 3-hydroxypridine-2-carbonitrile PubChem[3]

CAS Number 932-35-4 PubChem[3]
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Spectroscopic Data Analysis
Spectroscopic analysis is fundamental to the structural characterization of 3-

hydroxypicolinonitrile. While a complete set of spectra for the parent compound is not readily

available in the public domain, data from its derivatives provide significant insights into its

expected spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR: The proton NMR spectrum of 3-hydroxypicolinonitrile is expected to show distinct

signals for the aromatic protons on the pyridine ring and the hydroxyl proton. The chemical

shifts and coupling constants are influenced by the electronic effects of the nitrile and hydroxyl

substituents. Data from 4-substituted derivatives of 3-hydroxypicolinonitrile can be used to

predict the spectral features of the parent compound.[1]

¹³C NMR: The carbon NMR spectrum provides information on the number and chemical

environment of the carbon atoms in the molecule. The carbon atoms of the pyridine ring, the

nitrile carbon, and the carbon bearing the hydroxyl group will each have characteristic chemical

shifts.

Table 1: ¹H and ¹³C NMR Data for 4-Substituted 3-Hydroxypicolinonitrile Derivatives (in CDCl₃)

[1]
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Derivative ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

4-(tert-Butyl)-3-

hydroxypicolinonitrile

8.23 (d, J = 5.0 Hz, 1H), 7.38

(d, J = 4.9 Hz, 1H), 1.42 (s,

9H)

155.3, 147.2, 144.2, 125.8,

121.5, 115.4, 35.3, 28.7

3-Hydroxy-4-

phenylpicolinonitrile

8.35 (d, J = 5.0 Hz, 1H), 7.59–

7.49 (m, 5H), 7.41 (d, J = 5.0

Hz, 1H)

153.0, 143.9, 137.4, 132.8,

130.1, 129.9, 128.6, 128.0,

122.2, 115.1

3-Hydroxy-4-(p-

tolyl)picolinonitrile

8.33 (d, J = 4.7 Hz, 1H), 7.39

(m, 5H), 6.04 (br s, 1H), 2.45

(s, 3H)

153.1, 143.9, 140.5, 137.5,

130.7, 129.7, 128.5, 127.9,

122.0, 115.2, 21.5

3-Hydroxy-4-(3-

methoxyphenyl)picolinonitrile

8.34 (d, J = 4.7 Hz, 1H), 7.49

(t, J = 8.0 Hz, 1H), 7.40 (d, J =

4.7 Hz, 1H), 7.06 (m, 2H), 6.99

(t, J = 2.0 Hz, 1H), 6.06 (br s,

1H), 3.87 (s, 3H)

160.8, 152.9, 143.8, 137.2,

133.9, 131.3, 127.7, 122.2,

120.5, 115.6, 115.1, 114.2,

55.6

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-hydroxypicolinonitrile is expected to show characteristic absorption bands for the

O-H, C≡N, and C=N/C=C bonds.

Table 2: Characteristic IR Absorption Bands for 4-Substituted 3-Hydroxypicolinonitrile

Derivatives[1]
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Derivative O-H Stretch (cm⁻¹) C≡N Stretch (cm⁻¹)
Aromatic C=C/C=N
Stretch (cm⁻¹)

4-(tert-Butyl)-3-

hydroxypicolinonitrile
~3400 (broad) 2231 1411

3-Hydroxy-4-

phenylpicolinonitrile
~3400 (broad) 2232 1464

3-Hydroxy-4-(p-

tolyl)picolinonitrile
~3400 (broad) 2232 1541, 1458

3-Hydroxy-4-(3-

methoxyphenyl)picolin

onitrile

~3400 (broad) 2229 1583, 1461

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-hydroxypicolinonitrile, high-resolution mass spectrometry (HRMS) would

confirm the elemental composition. The fragmentation pattern can provide clues about the

connectivity of the atoms. HRMS data for several derivatives show the deprotonated molecule

[M-H]⁻ as a prominent ion.[1]

Crystallographic and Computational Analysis
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-

dimensional structure of a molecule. As of this writing, a crystal structure for 3-

hydroxypicolinonitrile has not been deposited in the Cambridge Structural Database. However,

the general protocol for small molecule crystallography would be applicable.

Computational Modeling
In the absence of experimental crystallographic data, computational methods such as Density

Functional Theory (DFT) can be employed to predict the molecular geometry, bond lengths,

bond angles, and electronic properties of 3-hydroxypicolinonitrile. These theoretical

calculations can provide valuable insights into the molecule's structure and reactivity.
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Experimental Protocols
Synthesis of 3-Hydroxypicolinonitrile Derivatives
A general procedure for the synthesis of 4-substituted 3-hydroxypicolinonitriles involves the N-

O bond cleavage of isoxazolopyridines.[2]

To a solution of the corresponding isoxazolopyridine (0.100 mmol) in dry methanol (5.00

mL/mmol), potassium carbonate (K₂CO₃, 0.150 mmol) is added.[2]

The mixture is stirred at 60 °C for 30 minutes.[2]

The reaction is quenched by the addition of 1 M aqueous HCl.[2]

The resulting mixture is extracted with ethyl acetate, and the combined organic layers are

dried over magnesium sulfate (MgSO₄) and filtered.[2]

The solvent is removed under reduced pressure to yield the 4-substituted 3-

hydroxypicolinonitrile.[2]

NMR Sample Preparation
Weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Cap the tube and gently agitate to ensure complete dissolution.

If necessary, filter the solution to remove any particulate matter.

IR Sample Preparation (KBr Pellet Method)
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an

agate mortar and pestle until a fine, uniform powder is obtained.

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a

transparent or translucent pellet.
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Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Single-Crystal X-ray Diffraction (General Workflow)
Crystal Growth: Grow single crystals of 3-hydroxypicolinonitrile of suitable size and quality

(typically >0.1 mm in all dimensions) by methods such as slow evaporation, vapor diffusion,

or cooling of a saturated solution.

Crystal Mounting: Mount a suitable crystal on a goniometer head.

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect

diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell

parameters and integrated intensities. Solve the phase problem to generate an initial

electron density map and build a molecular model. Refine the model against the

experimental data to obtain the final crystal structure.

Structural Elucidation Workflow
The following diagram illustrates a typical workflow for the comprehensive structural analysis of

a small molecule like 3-hydroxypicolinonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Purification

Spectroscopic Analysis

Crystallographic Analysis

Computational Analysis

Structure Elucidation

Chemical Synthesis

Purification
(e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C, 2D) IR Spectroscopy Mass Spectrometry

(HRMS)

Single Crystal Growth

Computational Modeling
(e.g., DFT)

Final Structure Confirmation

X-ray Diffraction

Click to download full resolution via product page

Workflow for the structural elucidation of 3-hydroxypicolinonitrile.

Biological Context
While specific biological activities of 3-hydroxypicolinonitrile are not extensively documented,

pyridine derivatives are known to undergo metabolism in biological systems. The metabolism of

pyridines can involve oxidation, leading to the formation of various metabolites.[4] Further

research is needed to elucidate the specific metabolic pathways and biological effects of 3-

hydroxypicolinonitrile. The structural information presented in this guide is crucial for such

future investigations, including structure-activity relationship (SAR) studies and the design of

novel bioactive compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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